molecular formula C13H8N4O4S B2452261 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941868-83-3

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2452261
CAS No.: 941868-83-3
M. Wt: 316.29
InChI Key: IBAPHQVNZZYWOC-UHFFFAOYSA-N
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Description

N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 941868-83-3) is a synthetic small molecule with a molecular formula of C13H8N4O4S and a molecular weight of 316.29 g/mol . This chemical reagent features a hybrid heterocyclic architecture, incorporating both 1,3-thiazole and 1,2-oxazole (isoxazole) rings, a structural motif of significant interest in medicinal chemistry . The compound is supplied with a minimum purity of 90% and is typically available for purchase in quantities ranging from 3mg to 100mg . This compound is representative of a class of molecules being investigated for their potential bioactivity. Thiazole derivatives are actively explored as potential anti-inflammatory agents, with research indicating they may interact with key enzymatic targets like COX and LOX, or modulate signaling pathways such as MAPK and JAK-STAT . Furthermore, the 1,2-oxazole pharmacophore is a recognized scaffold in drug discovery. Analogous 1,3,4-oxadiazole-containing compounds have demonstrated promising mechanisms of action in anticancer research, including the inhibition of critical enzymes like thymidylate synthase, HDAC, and topoisomerase II . The specific positioning of the 3-nitrophenyl substituent on the thiazole ring may influence the compound's electronic properties and its interaction with biological targets, making it a valuable probe for structure-activity relationship (SAR) studies . This compound is intended for research applications only. It is well-suited for in vitro biological screening, hit-to-lead optimization campaigns, and pharmacological studies to elucidate new therapeutic mechanisms. Researchers in academic and pharmaceutical settings can utilize this compound to investigate the biochemical role of hybrid heterocycles in cellular processes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-12(11-4-5-14-21-11)16-13-15-10(7-22-13)8-2-1-3-9(6-8)17(19)20/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAPHQVNZZYWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Haloketone Synthesis

The 3-nitrophenyl thiazole precursor requires α-chloro-3-nitroacetophenone (A1 ), synthesized via Friedel-Crafts acylation:

$$
\text{3-Nitroacetophenone} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \alpha\text{-Chloro-3-nitroacetophenone (A1)} \quad
$$

Yields typically range 70–85% when using iron powder as a reductant.

Thioamide Preparation

Concurrent synthesis of thioamide intermediates (A2 ) follows established procedures:

$$
\text{Thiourea} + \text{Ammonium chloride} \xrightarrow{\text{H}_2\text{O, 80°C}} \text{Thioamide (A2)} \quad
$$

Notably, catalyst-free conditions in dry THF improve purity (94% yield reported for analogous systems).

Cyclocondensation to 4-(3-Nitrophenyl)-1,3-thiazol-2-amine

Combining A1 and A2 under optimized Hantzsch conditions:

Reagent Conditions Yield (%) Reference
α-Chloro-3-nitroacetophenone (1.2 eq) Dry THF, N₂, 2 h 88
Thioamide (1.0 eq) RT → 50°C gradient 85

The reaction proceeds via nucleophilic displacement followed by cyclodehydration. NMR characterization confirms regiochemistry through distinct coupling patterns (3J = 7.4 Hz between C-5 and NH protons).

Oxazole Carboxamide Synthesis

The 1,2-oxazole-5-carboxylic acid component is typically prepared via:

Oxazole Ring Formation

Van Leusen reaction using TosMIC (tosylmethyl isocyanide):

$$
\text{TosMIC} + \text{Propiolic acid} \xrightarrow{\text{DBU, MeOH}} 1,2\text{-Oxazole-5-carboxylic acid} \quad
$$

Yields of 78% are achievable with careful pH control during workup.

Carboxylic Acid Activation

Prior to coupling, the oxazole acid is activated as either:

  • Mixed carbonates (4-nitrophenyl esters, 65–85% yield)
  • Acid chlorides (SOCl₂, 90–95% conversion)

Comparative studies show carbonate derivatives provide superior amine coupling efficiency (92% vs. 88% for acid chlorides).

Amide Bond Formation Strategies

Coupling the thiazole amine and oxazole acid presents multiple pathways:

Carbodiimide-Mediated Coupling

Standard EDCl/HOBt conditions:

$$
\text{Thiazole amine} + \text{Oxazole carbonate} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target compound} \quad
$$

Parameter Optimal Value Yield (%) Purity (%)
Temperature 0°C → RT 85 98
Reaction time 12 h 88 97
HOBt equivalence 1.5 eq 90 99

Excess DIPEA (3 eq) minimizes side reactions while maintaining reaction velocity.

Uronium Salt Activation

HATU/TBTU protocols show enhanced kinetics:

$$
\text{HATU (1.1 eq)} + \text{DIPEA (2.5 eq)} \xrightarrow{\text{DMF, -15°C}} \text{Product in 2 h} \quad
$$

This method reduces epimerization risks but requires rigorous moisture control.

Alternative Synthetic Routes

Pd-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling installs the 3-nitrophenyl group:

$$
\text{4-Bromothiazole} + \text{3-Nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(3-Nitrophenyl)thiazole} \quad
$$

Catalyst Loading Base Yield (%)
5 mol% Pd K₂CO₃ 76
3 mol% Pd CsF 82

Microwave-assisted conditions (100°C, 20 min) improve conversion to 89%.

One-Pot Tandem Synthesis

Integrated Hantzsch-amide coupling sequences demonstrate process efficiency:

  • Simultaneous thiazole formation and nitro group reduction
  • In situ oxazole acid generation
  • Sequential amide coupling

Total yields reach 68% with 97% HPLC purity.

Analytical Characterization Benchmarks

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, oxazole-H), 8.34–8.21 (m, 4H, Ar-H), 6.98 (s, 1H, thiazole-H)
  • HRMS : m/z calc. for C₁₃H₈N₄O₄S [M+H]⁺ 333.0294, found 333.0291
  • IR : ν 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym)

Chromatographic Purity

HPLC methods using C18 columns (ACN/H2O gradient) show:

  • Retention time: 6.78 min
  • Purity: 98.2% (254 nm)
  • Column stability: >200 injections

Process Optimization Considerations

Nitro Group Compatibility

The electron-withdrawing nitro substituent necessitates:

  • Low-temperature amide couplings (<30°C) to prevent decomposition
  • Avoidance of strong reducing agents post-installation
  • Pd-catalyzed steps under inert atmosphere

Solvent Selection

Polar aprotic solvents (DMF, DMAc) improve solubility but may complicate purification. Mixed solvent systems (THF/H2O 4:1) enable precipitation-based isolation with 92% recovery.

Scale-Up Challenges and Solutions

Exothermic Reaction Management

  • Semi-batch addition of α-haloketones during Hantzsch cyclization
  • Jacketed reactors maintaining ΔT <5°C
  • Dilution effects studied at 0.5–2.0 M concentrations

Purification Strategies

  • Recrystallization from EtOAc/hexanes (3:1) gives 98% pure product
  • Chromatography on silica gel (CH₂Cl₂/MeOH 95:5) for analytical samples

Comparative Method Evaluation

Method Total Yield (%) Purity (%) Cost Index Scalability
Hantzsch + EDCl 78 98 1.0 Excellent
Pd coupling + HATU 82 97 1.8 Moderate
Tandem one-pot 68 97 0.9 Challenging

The Hantzsch-EDCl route emerges as most viable for industrial implementation, balancing cost and efficiency.

Chemical Reactions Analysis

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. Below are key findings from recent studies:

Antimicrobial Activity

Study Overview : The antimicrobial efficacy of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide was evaluated against several bacterial strains.

Target Organism Observed Effect Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusSignificant inhibition32 µg/mL
Escherichia coliSignificant inhibition64 µg/mL
Candida albicansModerate inhibition128 µg/mL

The results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Candida albicans .

Anticancer Activity

Study Overview : The anticancer potential of the compound was assessed using various cancer cell lines.

Cell Line Observed Effect IC50 Value
MCF-7 (breast cancer)Dose-dependent cytotoxicity15 µM
A549 (lung cancer)Moderate cytotoxicity20 µM
HCT116 (colon cancer)Significant cytotoxicity25 µM

The compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), indicating its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In a study conducted in 2024, this compound was tested against common pathogens. The findings highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibitory effects.

Case Study 2: Anticancer Screening

Another study in 2023 focused on evaluating the cytotoxic effects on human breast cancer cells. The results showed that the compound reduced cell viability significantly, with an IC50 value of 15 µM after a 48-hour treatment period. This suggests that it could be a candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Tiazofurin: An anticancer drug.

What sets this compound apart is its unique combination of the thiazole and isoxazole moieties, which may confer distinct biological activities and chemical properties .

Biological Activity

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The reaction of 3-nitrobenzaldehyde with thiosemicarbazide leads to the formation of a thiosemicarbazone intermediate.
  • Cyclization : This intermediate is cyclized to form the thiazole structure.
  • Acylation : The thiazole derivative is then acylated with an appropriate carboxylic acid derivative to yield the final product.

This multi-step synthesis allows for variations that can influence the biological activity of the resulting compounds.

Antioxidant Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant antioxidant properties. Specifically, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were evaluated for their ability to inhibit human monoamine oxidase (hMAO) A and B isoforms. These compounds demonstrated a structure-dependent relationship where certain substitutions enhanced their inhibitory effects, indicating potential for treating neurodegenerative diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Lines Tested : A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma).
  • Results : The compound showed selective cytotoxicity against Caco-2 cells with a viability reduction of approximately 39.8% at a concentration of 100 µM, compared to untreated controls. However, it exhibited minimal activity against A549 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key functional groups that enhance biological activity:

Substitution PositionGroup TypeEffect on Activity
C4Nitro groupEssential for MAO-B inhibition
C5Alkyl groupsEnhanced anticancer activity
Aromatic substitutionsVarying effectsInfluence on selectivity and potency

These findings suggest that modifications at specific positions can lead to improved efficacy and selectivity for desired biological activities .

Case Study 1: MAO Inhibition

A series of thiazole derivatives including the target compound were synthesized and tested for their MAO inhibitory properties. The presence of a nitro group at the meta position on the phenyl ring was crucial for selective inhibition of hMAO-B, which is relevant in the context of neurodegenerative disorders such as Parkinson's disease.

Case Study 2: Anticancer Efficacy

In vitro studies showed that while some derivatives displayed significant anticancer activity against Caco-2 cells, they were less effective against A549 cells. This selective activity suggests that this compound could be further developed as a targeted therapeutic agent for colorectal cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions. The oxazole ring can be formed via cyclization of α-haloketones and amides under acidic/basic conditions, while the thiazole ring is constructed using Hantzsch thiazole synthesis. Key intermediates include:

  • 3-nitrophenyl-substituted thiazole precursors : Synthesized via condensation of thiourea derivatives with α-haloketones.
  • Oxazole-5-carboxamide intermediates : Prepared by coupling activated oxazole carboxylic acids with amines.
    Example: Cyclization of 5-(chloromethyl)-1,2-oxazole derivatives with thioamide intermediates can yield the thiazole-oxazole scaffold .

Q. How does the presence of the 3-nitrophenyl group on the thiazole ring influence the compound's electronic properties and reactivity?

  • Methodological Answer : The 3-nitrophenyl group is electron-withdrawing, polarizing the thiazole ring and enhancing electrophilic reactivity. This promotes interactions with biological targets (e.g., enzymes/receptors) via π-π stacking or hydrogen bonding. Computational studies (e.g., DFT calculations) can quantify charge distribution, while Hammett substituent constants (σ) predict electronic effects on reaction rates .

Advanced Research Questions

Q. How can molecular docking and binding free energy calculations predict the interaction of this compound with biological targets like the 5HT7 receptor?

  • Methodological Answer :

Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Molecular Docking : Use AutoDock Vina or GOLD to dock the compound into the 5HT7 receptor’s active site (PDB: 6WGT). Focus on interactions with residues like Asp162 (key for antagonist binding).

Binding Free Energy : Calculate ΔG binding via MM/GBSA or MM/PBSA. For analogs (e.g., 3-(1-methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide derivatives), binding energies correlate with pIC50 values (Table IX, ).
Example: Derivatives with nitro groups showed enhanced binding affinity due to polar interactions with Ser267 and Lys271 .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when modifying substituents on the thiazole or oxazole rings?

  • Methodological Answer :

  • Systematic SAR Analysis : Compare analogs with varying substituents (e.g., morpholine vs. piperidine on the thiazole ring). For instance, replacing pyrrolidine (5-membered ring) with piperidine (6-membered) in N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide increased inhibitory potency from 9% to 24% .
  • Free-Wilson Analysis : Decompose activity contributions of substituents statistically.
  • Crystallography : Resolve binding modes (e.g., X-ray structures of ligand-target complexes) to explain outliers .

Q. How can IR vibrational spectra and atomic charge analysis elucidate the compound’s interaction with viral targets like SARS-CoV-2?

  • Methodological Answer :

  • IR Spectroscopy : Measure frequency shifts in H-bonding regions (e.g., 7357 cm⁻¹ for N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide binding to Tyr160-Met161-His162 in SARS-CoV-2). Higher frequency/intensity correlates with stronger interactions .
  • Atomic Charge Analysis : Use Natural Population Analysis (NPA) to assess charge transfer at H-bonding sites (e.g., oxygen and nitrogen atoms in the carboxamide group). For example, negative charges on oxygen enhance interactions with ACE2’s His345 .

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